molecular formula C24H20N4O2 B11494050 2'-amino-1-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11494050
M. Wt: 396.4 g/mol
InChI Key: LEDBAIHPHHUSCR-UHFFFAOYSA-N
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Description

2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The indole derivative is then reacted with a suitable diketone to form the spiro compound. This step often requires the use of strong bases and controlled temperatures to ensure the correct formation of the spiro linkage.

    Functional Group Addition: The final steps involve the introduction of the amino, methyl, and carbonitrile groups. This can be achieved through various substitution reactions using reagents like amines, alkyl halides, and cyanides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s spiro structure makes it a candidate for use in organic electronics and photonics. It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and disrupting disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-pyrrolidinyl 5- [4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
  • 1,4-bis [4-(2-carboxyethen-1-ylcarbamoyl)phenyl-carbonyloxyethoxy]benzene

Uniqueness

2’-amino-1-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure allows for greater stability and specificity in its interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-amino-1'-methyl-2',5-dioxo-1-phenylspiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C24H20N4O2/c1-27-18-11-6-5-10-16(18)24(23(27)30)17(14-25)22(26)28(15-8-3-2-4-9-15)19-12-7-13-20(29)21(19)24/h2-6,8-11H,7,12-13,26H2,1H3

InChI Key

LEDBAIHPHHUSCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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